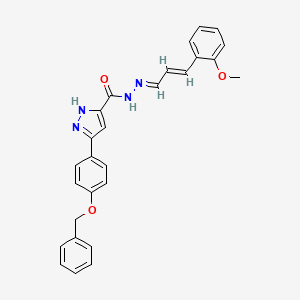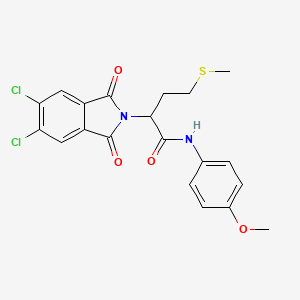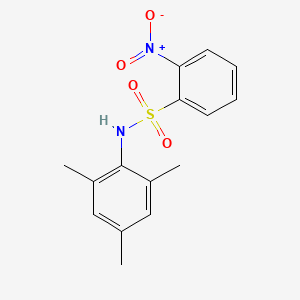
Indolin-1-yl(5-nitrothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is an organic compound that features a nitrothiophene moiety attached to a dihydroindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates like 5-nitrothiophene-2-carbonyl chloride .
化学反応の分析
Types of Reactions
1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Sodium methoxide, dimethyl sulfoxide
Condensation: Anhydrous ethanol, acetic acid
Major Products Formed
Reduction: 1-(5-aminothiophene-2-carbonyl)-2,3-dihydro-1H-indole
Substitution: Various substituted thiophene derivatives
Condensation: Imines or hydrazones
科学的研究の応用
1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can also interact with various biological targets, contributing to the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
5-nitrothiophene-2-carbonyl chloride: A precursor used in the synthesis of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole.
2,3-dihydro-1H-indole: The core structure that forms the basis of the compound.
5-aminothiophene-2-carbonyl derivatives: Similar compounds where the nitro group is replaced by an amino group.
Uniqueness
1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is unique due to the combination of the nitrothiophene and dihydroindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C13H10N2O3S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl-(5-nitrothiophen-2-yl)methanone |
InChI |
InChI=1S/C13H10N2O3S/c16-13(11-5-6-12(19-11)15(17)18)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |
InChIキー |
IWEFVEJXFAQKMU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660598.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11660605.png)

![2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11660610.png)


![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]methionine](/img/structure/B11660642.png)
![2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11660646.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11660647.png)


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11660665.png)

![3-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11660681.png)
